Fluorine Substitution Effect on Monoamine Oxidase Inhibition
Direct head-to-head comparison of fluorinated versus non-fluorinated 2-phenylcyclopropylamine analogs demonstrates that fluorine substitution at the cyclopropane 2-position produces a 10-fold improvement in inhibitory potency against microbial tyramine oxidase, a copper-containing monoamine oxidase. The trans-2-fluoro-2-phenylcyclopropylamine (derived from the fluorinated cyclopropanecarboxylate ester class including the target compound) gave an IC50 approximately 10 times lower than that of tranylcypromine, the non-fluorinated parent compound [1]. This establishes that the fluorine atom is not merely a bioisosteric replacement but a potency-enhancing structural feature.
| Evidence Dimension | Inhibitory potency against microbial tyramine oxidase (IC50) |
|---|---|
| Target Compound Data | IC50 approximately 10× lower than tranylcypromine (exact IC50 value reported as 10-fold more potent, trans-2-fluoro-2-phenylcyclopropylamine as the most potent competitive inhibitor) |
| Comparator Or Baseline | Tranylcypromine (non-fluorinated 2-phenylcyclopropylamine), IC50 baseline; 10-fold higher (weaker) IC50 value |
| Quantified Difference | ~10-fold lower IC50 (10× more potent) |
| Conditions | Microbial tyramine oxidase inhibition assay (Arthrobacter sp.); competitive inhibition mode confirmed; Journal of Medicinal Chemistry, 2004 |
Why This Matters
This quantifies the fluorine advantage: the non-fluorinated analog is simply not acceptable when nanomolar-level potency is required.
- [1] Yoshida, S.; Meyer, O. G. J.; Rosen, T. C.; Haufe, G.; Ye, S.; Sloan, M. J.; Kirk, K. L. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. J. Med. Chem. 2004, 47 (7), 1796–1806. View Source
